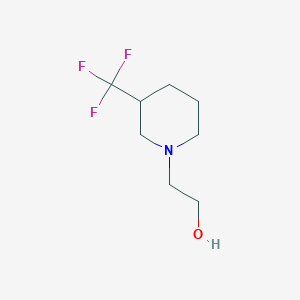![molecular formula C18H20N2O2 B13593482 N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and indole precursors. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide . This intermediate is then subjected to further reactions to introduce the indole and carboxamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carboxamide group can produce primary amines.
Applications De Recherche Scientifique
N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 5-Methyl-2-furanboronic acid pinacol ester
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Uniqueness
N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is unique due to its combination of a furan ring, an indole ring, and a carboxamide group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-5-methyl-N-propan-2-yl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)20(11-15-5-4-8-22-15)18(21)17-10-14-9-13(3)6-7-16(14)19-17/h4-10,12,19H,11H2,1-3H3 |
Clé InChI |
NRQUMAXPACAISV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2)C(=O)N(CC3=CC=CO3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



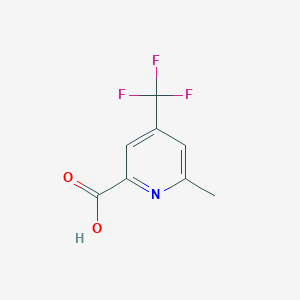
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
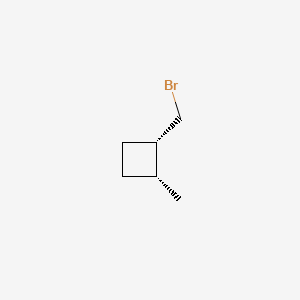
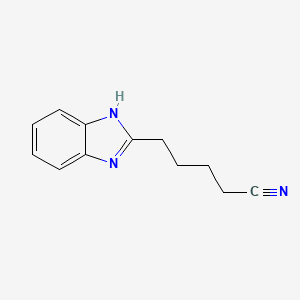


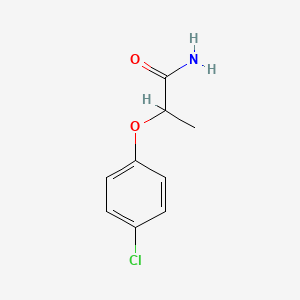

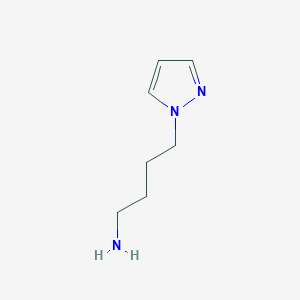

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)

